2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-isobutyl substituent on the pyrimidine ring and a 4-methylbenzyl group attached via an acetamide linker.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13(2)11-23-19(25)18-16(8-9-26-18)22-20(23)27-12-17(24)21-10-15-6-4-14(3)5-7-15/h4-9,13H,10-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADWKCJWDTWFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin core. This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. The isobutyl group is introduced through a subsequent alkylation reaction, while the acetyl and benzyl groups are added through acylation and benzyl protection steps, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thieno[3,2-d]pyrimidin core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming a dihydrothieno[3,2-d]pyrimidin derivative.
Substitution: : The isobutyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Dihydrothieno[3,2-d]pyrimidin derivatives.
Substitution: : Various derivatives with different functional groups replacing the isobutyl or benzyl groups.
Scientific Research Applications
Antimicrobial Properties
Studies have indicated that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The specific compound is hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents .
Anticancer Activity
The thienopyrimidine scaffold has been explored for anticancer applications. Research has demonstrated that modifications on the thienopyrimidine ring can lead to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that 2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide may inhibit cell proliferation in certain cancer types, although further studies are required to elucidate its mechanism of action and efficacy .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thienopyrimidines have been studied for their ability to inhibit key enzymes involved in disease pathways, including kinases and proteases. This property could make them valuable in treating conditions such as cancer and inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of thienopyrimidine derivatives for their antimicrobial activity. The results indicated that compounds with a similar structural framework to 2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized several thienopyrimidine derivatives and assessed their cytotoxic effects on various cancer cell lines. One derivative showed promising results, leading to a decrease in cell viability by inducing apoptosis through mitochondrial pathways. This case highlights the therapeutic potential of compounds like 2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide in cancer treatment .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a) Thieno[3,2-d]pyrimidin vs. Pyrimidin Derivatives
- Its simpler pyrimidin core may limit binding affinity compared to the thieno[3,2-d]pyrimidin scaffold in the target compound.
b) Thieno[3,2-d]pyrimidin vs. Thieno[2,3-d]pyrimidin Isomers
- 618427-84-2: Features a thieno[2,3-d]pyrimidin core with ethyl and dimethyl substituents ().
Substituent Effects
a) Position 3 Substituents
- 3-Benzyl Derivative (): The benzyl group at position 3 introduces aromatic bulk, which may enhance π-π interactions but reduce metabolic stability compared to the aliphatic 3-isobutyl group in the target compound.
- 3-Isobutyl Group : Branched aliphatic chains (e.g., isobutyl) can improve membrane permeability and resistance to oxidative metabolism .
b) Acetamide Modifications
- N-(4-Methylbenzyl) (Target Compound): The methyl group on the benzyl ring balances hydrophobicity and steric effects, optimizing interactions with hydrophobic protein domains .
Biological Activity
The compound 2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule with a complex structure that includes a thieno[3,2-d]pyrimidin core. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.38 g/mol. The structure features a thieno[3,2-d]pyrimidine ring system, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to the thieno[3,2-d]pyrimidine scaffold. For instance:
- In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- A comparative analysis showed that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .
Anticancer Activity
Research has indicated that compounds containing the thieno[3,2-d]pyrimidine moiety can inhibit cancer cell proliferation:
- Cell viability assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC50 values in the micromolar range .
- Mechanistic studies suggested that the anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in treated cells .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : Analogous compounds have shown promising results as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. For example, certain derivatives exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid .
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Mechanism Exploration :
- Another investigation focused on the mechanism of action in cancer cells. The study utilized flow cytometry to assess apoptosis in HeLa cells treated with varying concentrations of the compound. Results showed a marked increase in apoptotic cells at concentrations above 10 µM after 24 hours of treatment .
Data Tables
Q & A
Q. What are the critical parameters for synthesizing this compound with high yield and purity?
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions, while dichloromethane improves solubility of non-polar intermediates .
- Temperature : Reactions often proceed at 60–80°C for cyclization steps to avoid side products .
- Catalysts : Triethylamine is commonly used to deprotonate thiol groups during thioether bond formation .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 457.12) .
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) confirms ≥95% purity .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Physicochemical profiling : Measure logP (octanol/water) to predict membrane permeability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from variations in assay conditions. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled incubation times .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation kinetics (t₁/₂) .
- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative stress testing : Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for sulfoxide/sulfone derivatives .
- Thermal stability : Differential scanning calorimetry (DSC) determines decomposition temperatures (>200°C typical for thienopyrimidines) .
Q. How can structure-activity relationship (SAR) studies guide analog design?
-
Key modifications :
Position Modification Impact Reference Thienopyrimidine C3 Isobutyl → cyclopropyl Increased metabolic stability Acetamide N-substituent 4-Methylbenzyl → 4-fluorobenzyl Enhanced kinase selectivity -
Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding to ATP pockets in kinases .
Q. What strategies address low aqueous solubility for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to achieve ≥1 mg/mL solubility .
- Prodrug design : Introduce phosphate esters at the acetamide group for pH-sensitive release .
Q. How can reaction intermediates’ instability be managed during synthesis?
- Low-temperature techniques : Perform sulfhydryl coupling at 0–4°C to prevent disulfide formation .
- In situ derivatization : Protect labile groups (e.g., Boc for amines) before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
